ethyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
Description
Ethyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of pyrano[3,2-c]pyridines This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyran ring, and various functional groups such as amino, chlorophenyl, and phenylethyl groups
Properties
IUPAC Name |
ethyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O4/c1-3-32-26(31)23-21(18-10-7-11-19(27)15-18)22-20(33-24(23)28)14-16(2)29(25(22)30)13-12-17-8-5-4-6-9-17/h4-11,14-15,21H,3,12-13,28H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEMVBHYQIBLNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=CC=C3)Cl)C(=O)N(C(=C2)C)CCC4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.
Formation of the Pyran Ring: The pyran ring is formed through a cyclization reaction, often involving the use of acid catalysts.
Functional Group Introduction:
Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
Ethyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenylethyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds within the pyrano[3,2-c]pyridine class exhibit notable antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including Bacillus cereus and Bacteroides fragilis. The structural motifs present in these compounds contribute to their ability to inhibit bacterial growth effectively .
Anticancer Potential
Several studies have investigated the anticancer properties of pyrano[3,2-c]pyridine derivatives. Ethyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate has been evaluated for its cytotoxic effects against breast cancer cell lines such as MCF-7. The compound demonstrated significant anti-proliferative activity, inducing apoptosis in cancer cells .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of pyrano[3,2-c]pyridines. Some derivatives have shown promise in protecting neuronal cells from oxidative stress and neurodegeneration, suggesting applications in treating neurodegenerative diseases such as Alzheimer's .
Pharmacological Applications
Enzyme Inhibition
Compounds like this compound have been studied for their ability to inhibit key enzymes involved in various biochemical pathways. For instance, some derivatives exhibit dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), making them potential candidates for anti-inflammatory therapies .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds to various biological targets. Such studies provide insights into the mechanisms of action and help in optimizing the structure for enhanced efficacy .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of various substituents at different positions on the pyridine ring. This versatility facilitates the exploration of structure-activity relationships (SAR), which is crucial for developing more potent derivatives .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. Additionally, its antioxidant properties may help in scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Ethyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-amino-6-[2-(4-chlorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate: This compound has a similar structure but contains a thieno ring instead of a pyrano ring.
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-3-oxo-2,3-dihydro-1H-pyrano[3,2-c]pyridine-3-carboxylate: This compound has a cyano group instead of a phenylethyl group.
The uniqueness of ethyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Biological Activity
Ethyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a compound that has gained attention due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its antitumor properties, antimicrobial activity, and other pharmacological profiles.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a pyrano[3,2-c]pyridine core, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds with similar structural motifs. For instance, derivatives of pyrano[3,2-c]pyridine have shown significant cytotoxic effects against various cancer cell lines.
Case Study:
A study evaluated the effects of related compounds on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The results showed that certain derivatives exhibited growth inhibition with GI50 values below 10 µM. Notably, one compound significantly decreased cell viability and proliferation while increasing the G0/G1 phase of the cell cycle in treated cells compared to controls .
Antimicrobial Activity
Compounds containing the chromeno[3,2-c]pyridine scaffold have demonstrated promising antimicrobial properties. For example, a related alkaloid was isolated from Penicillium species and displayed inhibitory activity against metallo-β-lactamases, indicating potential use in treating bacterial infections resistant to conventional antibiotics .
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of Cell Proliferation: Many studies suggest that these compounds induce apoptosis in cancer cells through various pathways.
- Cell Cycle Arrest: Compounds have been observed to cause cell cycle arrest at the G0/G1 phase, which is crucial for inhibiting tumor growth.
- Antimicrobial Mechanisms: The structural motifs may interfere with bacterial cell wall synthesis or function as enzyme inhibitors.
Research Findings Summary
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The compound can be synthesized via multicomponent reactions, such as cyclization of intermediates like ethyl-3-aryl-4-(2-chlorophenyl)-6-methyl-1-(5-methylisoxazol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates using Biginelli-like conditions . Key parameters include temperature control (e.g., reflux in ethanol), catalytic agents (e.g., acid/base catalysts), and purification via column chromatography or recrystallization. Purity assessment (≥95%) should involve HPLC or NMR .
Q. How should researchers characterize the compound’s structure and confirm its identity?
Use a combination of spectroscopic techniques:
Q. What safety protocols are critical during handling and storage?
Refer to safety data sheets (SDS):
- PPE : Lab coat, gloves, and goggles to prevent skin/eye contact (H315, H319) .
- Storage : Inert atmosphere (argon) at 2–8°C to avoid degradation.
- Spills : Use vacuum collection and dispose via hazardous waste protocols .
Q. What solvents and conditions ensure solubility and stability for in vitro assays?
The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) based on structural analogs . Stability testing under varying pH (e.g., phosphate buffers) and temperature (25–37°C) is recommended, with degradation monitored via UV-Vis or LC-MS.
Advanced Research Questions
Q. How can reaction mechanisms for its synthesis be elucidated?
Employ kinetic studies (e.g., varying reactant concentrations) and isotopic labeling (e.g., ¹⁵N/²H) to track bond formation. Computational tools like DFT can model transition states and intermediates . For example, cyclization steps in may involve nucleophilic attack or tautomerization.
Q. What computational strategies predict its reactivity or interaction with biological targets?
Use quantum chemical calculations (e.g., Gaussian, ORCA) to map electrostatic potentials or frontier molecular orbitals. Molecular docking (AutoDock, Schrödinger) can screen for binding affinities to enzymes or receptors, guided by structural analogs in patents (e.g., EP 4 374 877 A2) .
Q. How should contradictory data on synthesis yields or biological activity be resolved?
Replicate experiments with strict parameter control (e.g., solvent purity, moisture levels). Compare batch-to-batch variability via ANOVA. If biological activity discrepancies arise (e.g., IC₅₀ values), validate assay conditions (e.g., cell line viability, controls) .
Q. What strategies explore structure-activity relationships (SAR) for this scaffold?
Synthesize derivatives with modified substituents (e.g., halogen substitution at the 3-chlorophenyl group or alkyl chain variations). Test in enzymatic assays (e.g., kinase inhibition) or cellular models, correlating changes with computational SAR models .
Q. How can degradation pathways and byproducts be identified under stress conditions?
Conduct forced degradation studies:
- Hydrolysis : Expose to acidic/basic conditions (0.1M HCl/NaOH, 70°C).
- Oxidation : Treat with H₂O₂ or UV light. Analyze products via LC-MS/MS and propose degradation mechanisms (e.g., ester hydrolysis or ring-opening) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
